molecular formula C15H15N3OS B6423695 N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine CAS No. 1967423-93-3

N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B6423695
CAS No.: 1967423-93-3
M. Wt: 285.4 g/mol
InChI Key: WLNCZGRXXOBESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-amine core substituted with a methyl group at position 7 and an N-[(2-methoxyphenyl)methyl] group. The methoxy group at the ortho position of the benzyl substituent introduces steric and electronic effects that differentiate it from para-substituted analogs.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10-8-20-14-13(10)17-9-18-15(14)16-7-11-5-3-4-6-12(11)19-2/h3-6,8-9H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNCZGRXXOBESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine typically involves the formation of the thieno[3,2-d]pyrimidine core followed by the introduction of the N-[(2-methoxyphenyl)methyl] group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . The use of automated synthesis platforms and continuous flow chemistry can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For instance, it could interfere with cell signaling pathways, resulting in antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Structural Analogues with Thieno[3,2-d]pyrimidin-4-amine Core
Compound Name Substituents Key Features Biological Activity/Application Reference
Target Compound N-[(2-methoxyphenyl)methyl], 7-methyl Ortho-methoxy group enhances steric hindrance; methyl at C7 improves metabolic stability. Hypothesized kinase/receptor modulation (inferred from analogs). N/A
(S)-N-(1-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)propan-2-yl)-7-methylthieno[3,2-d]pyrimidin-4-amine Piperazine-sulfonyl-propan-2-yl, 7-methyl Bulky sulfonyl-piperazine group increases lipophilicity; LPA2 antagonist. Cancer research (LPA2 inhibition).
N4-[2-(2-Pyridyl)ethyl]-7-methylthieno[3,2-d]pyrimidin-4-amine Pyridylethyl, 7-methyl Pyridyl group enhances solubility via hydrogen bonding. Unspecified (structural analog).
2-Chloro-7-(cyclohex-1-en-1-yl)-N-[4-(1-pyrrolidinylsulfonyl)-phenyl]thieno[3,2-d]pyrimidin-4-amine (4a) Chloro, cyclohexenyl, pyrrolidinylsulfonyl-phenyl Chloro and cyclohexenyl substituents improve kinase binding; FLT3-ITD inhibitor. Acute myeloid leukemia therapy.

Key Observations :

  • Substituent Position : The ortho-methoxy group in the target compound may reduce off-target interactions compared to para-substituted analogs (e.g., N-(4-methoxyphenyl) derivatives in ) .
  • C7 Methyl Group : Common in analogs (e.g., ), this substituent likely contributes to metabolic stability by shielding reactive sites.
  • Amine Modifications : Bulky groups (e.g., piperazine-sulfonyl in ) enhance target specificity but may reduce bioavailability due to increased molecular weight.
Physicochemical and Pharmacokinetic Comparison
Property Target Compound (S)-Piperazine-sulfonyl Derivative N4-Pyridylethyl Derivative
Molecular Weight ~325–350 g/mol (estimated) 500.46 g/mol 270.35 g/mol
LogP ~3.0 (predicted) 4.5 (higher due to sulfonyl/piperazine) ~2.5 (pyridyl enhances polarity)
Solubility Moderate (methoxy improves water affinity) Low (lipophilic groups dominate) High (pyridyl aids solubility)
Synthetic Route Likely involves alkylation of 4-amine (similar to ) Multi-step synthesis with sulfonylation Direct alkylation/amination

Key Observations :

  • The target compound’s ortho-methoxy group balances lipophilicity and solubility better than bulkier analogs.
  • Pyridyl-containing derivatives (e.g., ) exhibit higher solubility, suggesting the target compound may require formulation optimization for bioavailability.
Structure-Activity Relationship (SAR) Insights
  • C7 Methyl Group : Critical for maintaining activity across analogs (e.g., FLT3-ITD inhibition in , LPA2 antagonism in ). Removal or substitution reduces potency.
  • Amine Substituents :
    • Ortho vs. Para Methoxy : Ortho substitution (target compound) may hinder binding to certain targets compared to para-substituted derivatives (e.g., ), but improves selectivity .
    • Sulfonyl-Piperazine Groups : Enhance affinity for charged binding pockets (e.g., LPA2 receptor) but limit blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.